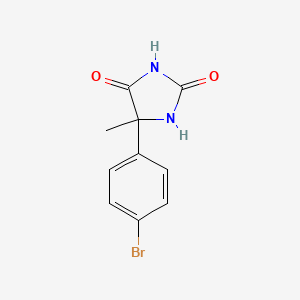

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

Beschreibung

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a 4-bromophenyl group and a methyl group at the 5-position. Its molecular formula is C₁₀H₉BrN₂O₂, with a bromine atom on the para position of the phenyl ring contributing to its electronic and steric properties . The compound’s rigid conformation and polar nature influence its solubility and reactivity, making it a versatile scaffold in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUNVNMQLMHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283396 | |

| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-50-9 | |

| Record name | 5-(4-Bromophenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-bromobenzaldehyde with methylamine and glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring.

-

Step 1: Formation of Schiff Base

Reagents: 4-bromobenzaldehyde, methylamine

Conditions: Room temperature, solvent (e.g., ethanol)

Reaction: [ \text{4-bromobenzaldehyde} + \text{methylamine} \rightarrow \text{Schiff base} ]

-

Step 2: Cyclization

Reagents: Schiff base, glycine

Conditions: Elevated temperature, solvent (e.g., ethanol)

Reaction: [ \text{Schiff base} + \text{glycine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure suggests possible anti-inflammatory and anticancer properties. Research indicates that it may interact with specific molecular targets such as enzymes and receptors, enhancing its therapeutic efficacy. The bromophenyl group is believed to improve binding affinity to these targets, while the imidazolidine-2,4-dione core contributes to the compound's stability and specificity.

Case Study: Anti-Cancer Activity

A study evaluating the anticancer properties of derivatives of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines. The compound's mechanism involves the modulation of biochemical pathways associated with cell proliferation and apoptosis.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized as a building block for synthesizing advanced polymers and nanomaterials. Its unique structural properties allow for the development of materials with enhanced mechanical and thermal properties. The compound's versatility makes it suitable for applications in coatings, adhesives, and composite materials.

Biological Studies

Biological Interactions

Research has focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications. Studies have shown that the compound can influence various biological pathways, indicating its role as a bioactive agent .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazolidine-2,4-dione core provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Halogenated Phenyl Derivatives

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

- Structure : Replaces bromine with fluorine at the para position.

- Properties : The electron-withdrawing fluorine enhances electronic density modulation, improving metabolic stability and binding affinity in biological systems. Its smaller atomic radius reduces steric hindrance compared to bromine .

- Applications : Studied for rigid conformational effects in cyclization reactions and hydrogen bonding interactions .

5-(4-Chlorophenyl)-3-(4-fluorobenzyl)-5-methylimidazolidine-2,4-dione (Compound 34)

- Structure : Chlorine replaces bromine, with an additional 4-fluorobenzyl group at the 3-position.

- Activity : Exhibits potent antimycobacterial activity (70% yield in synthesis), targeting DprE1, a key enzyme in mycobacterial cell wall biosynthesis .

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

- Structure : Incorporates a sulfonyl group and chlorine substituent.

Solubility and Reactivity

- Bromophenyl vs. Fluorophenyl : Bromine’s higher molecular weight and polarizability may reduce aqueous solubility compared to fluorine but improve lipid membrane penetration .

Biologische Aktivität

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, is a heterocyclic compound characterized by its bromophenyl and methyl substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a five-membered ring with two nitrogen atoms and two carbonyl groups, which are crucial for its biological activity. The presence of the bromine atom at the para position of the phenyl group significantly alters its electronic properties, potentially enhancing its interaction with biological targets.

Structural Representation

| Feature | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Imidazolidine-2,4-dione |

| Substituents | 4-Bromophenyl and Methyl |

Antimicrobial Properties

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit varying degrees of antimicrobial activity. A study evaluating a series of imidazolidine derivatives found that modifications to the structure can influence their efficacy against various bacterial and fungal strains. For instance, compounds similar to this compound demonstrated moderate antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) suggesting potential as drug candidates .

Anticancer Potential

The compound's mechanism of action appears to involve interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity, which may contribute to its anticancer properties. Preliminary studies suggest that it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects

There is emerging evidence that this compound may possess anticonvulsant properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating seizure disorders. Studies have shown that similar compounds can influence receptor activity and downstream signaling pathways related to neurological functions .

The biological activity of this compound is primarily attributed to its structural characteristics that facilitate interactions with biological macromolecules. The imidazolidine core provides stability while the bromophenyl substituent enhances specificity in binding to target sites.

Key Mechanisms

- Enzyme Inhibition : Compounds interact with enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to cannabinoid receptors indicates neuropharmacological activity.

- Pathway Regulation : Modulation of signaling pathways linked to inflammation and cancer progression.

Study 1: Antimicrobial Evaluation

A comprehensive study synthesized various imidazolidine derivatives and assessed their antimicrobial efficacy. The results indicated that modifications to the phenyl substituents significantly affected the antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with brominated phenyl groups exhibited enhanced activity compared to their non-brominated counterparts .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in specific cancer types. The compound's ability to inhibit cell growth was linked to its capacity to disrupt key signaling pathways involved in tumor progression.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives?

Answer: The compound is synthesized via nucleophilic substitution using General Method B (as described in and ). Key steps include:

- Reacting the parent hydantoin (e.g., this compound) with α-haloketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in a polar aprotic solvent (e.g., THF/water mixture).

- Purification via crystallization from cold dichloromethane (DCM), yielding ~60–70% ().

- Optimization tips: Use excess α-haloketone (1.1–1.2 equivalents) and monitor reaction progress via TLC to minimize side products.

Q. How can structural characterization of this compound be performed effectively?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated DMSO (DMSO-d₆) to identify substituent environments. Key signals include the methyl group (δ ~1.74 ppm, singlet) and aromatic protons (δ 7.46–7.64 ppm for bromophenyl) ().

- X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation in DCM/hexane. Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) to confirm packing stability ().

Q. What analytical techniques validate purity and molecular weight?

Answer:

- UPLC-MS (ESI): Confirm molecular ion peaks (e.g., m/z 421 [M–H]⁻ for bromophenyl derivatives) with retention times (~4.04 min) ().

- HRMS: Use high-resolution mass spectrometry to verify exact mass (e.g., m/z 393.1070 for C₁₉H₁₆F₃N₂O₄⁺) ().

- Melting Point: Assess purity via sharp melting points (>260°C for similar hydantoins) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent Variation: Replace the bromophenyl group with electron-withdrawing (e.g., difluoromethoxy) or electron-donating (e.g., imidazolyl) groups to modulate bioactivity ().

- Biological Assays: Test modified derivatives in enzyme inhibition assays (e.g., aldose reductase for hypoglycemic activity) ().

- Computational Modeling: Use DFT calculations to predict binding affinities to targets like fatty acid amide hydrolase (FAAH) ().

Q. What mechanistic insights exist for its biological activity in disease models?

Answer:

- In Vitro Enzyme Inhibition: Screen derivatives against diabetic complication targets (e.g., aldose reductase) using spectrophotometric NADPH depletion assays ().

- In Vivo Testing: For hypoglycemic activity, use streptozotocin-induced diabetic rodent models and measure blood glucose levels post-administration ().

- Neurochemical Profiling: Assess monoamine oxidase (MAO) inhibition in brain synaptosomes to rule out tricyclic antidepressant-like mechanisms ().

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

- Solubility Enhancement: Use co-solvents like DMSO (≤10% in saline) or cyclodextrin-based formulations.

- Stability Testing: Perform accelerated degradation studies under varying pH (2–9) and temperatures (4–40°C) via HPLC monitoring ().

- Pharmacokinetics: Conduct bioavailability studies in rodents using LC-MS/MS to quantify plasma concentrations.

Q. What strategies resolve contradictions in reported biological data?

Answer:

- Dose-Response Curves: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays: Confirm enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts.

- Meta-Analysis: Compare data across structurally analogous hydantoins (e.g., 5-(4-fluorophenyl) derivatives) to identify substituent-specific trends ().

Q. Notes

- Advanced questions emphasize mechanistic and methodological rigor.

- Contradictions in biological data require multi-assay validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.